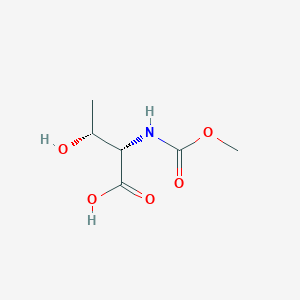

(Methoxycarbonyl)-L-threonine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(Methoxycarbonyl)-L-threonine is a useful research compound. Its molecular formula is C6H11NO5 and its molecular weight is 177.16 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Chemical Applications

Synthesis of Organic Molecules

- (Methoxycarbonyl)-L-threonine serves as an important intermediate in the synthesis of complex organic molecules and pharmaceuticals. Its unique functional groups allow for diverse chemical reactions, including esterification and amidation, which are crucial in organic synthesis.

Reactivity and Derivatives

- The compound can undergo various transformations to yield oxo derivatives, hydroxyl derivatives, and substituted butanoic acids. These derivatives are essential in the development of new chemical entities with potential therapeutic applications.

| Transformation Type | Products | Relevance |

|---|---|---|

| Oxo Derivatives | Aldehydes, Ketones | Used in flavor and fragrance industries |

| Hydroxyl Derivatives | Alcohols | Important for solvent and reagent roles |

| Substituted Butanoic Acids | Various pharmaceutical compounds | Critical for drug development |

Biological Applications

Enzyme Mechanisms and Protein Interactions

- In biological research, this compound is utilized to study enzyme mechanisms and protein-ligand interactions. Its ability to form hydrogen bonds with active sites enhances our understanding of enzyme functionality.

Cell Cycle Regulation

- Recent studies indicate that L-threonine plays a significant role in regulating the G1/S phase transition in mouse embryonic stem cells. It activates several signaling pathways, including the PI3K/Akt and mTOR pathways, which are crucial for cell proliferation .

Medical Applications

Therapeutic Agent Development

- The compound is a building block for novel therapeutic agents. Its structural features enable the design of drugs targeting specific biological pathways, particularly those involved in metabolic regulation and cell signaling.

Case Study: Threonine Supplementation

- Research has shown that threonine supplementation can enhance metabolic functions in various model organisms. For instance, it has been demonstrated to improve self-renewal capabilities in mouse embryonic stem cells by providing essential carbon sources for biosynthesis .

Industrial Applications

Specialty Chemicals Production

- In industry, this compound is employed in the production of specialty chemicals. Its unique properties make it suitable for creating high-performance materials used in pharmaceuticals, agrochemicals, and bioplastics.

Table: Industrial Uses of this compound

| Industry | Application | Description |

|---|---|---|

| Pharmaceuticals | Drug formulation | Used as an intermediate to synthesize active ingredients |

| Agrochemicals | Pesticide development | Contributes to the formulation of effective agrochemicals |

| Bioplastics | Material synthesis | Enhances properties of biodegradable plastics |

Analyse Chemischer Reaktionen

Peptide Bond Formation

The methoxycarbonyl group serves as a temporary protecting group for the α-amino group during solid-phase peptide synthesis (SPPS). This allows selective activation of the carboxylic acid group for coupling with other amino acids.

-

Reaction Example :

$$ \text{(Methoxycarbonyl)-L-threonine} + \text{H-Gly-OAll} \xrightarrow{\text{DCC, HOBt}} \text{(Methoxycarbonyl)-Thr-Gly-OAll} $$-

Conditions : Dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt) in DMF, room temperature.

-

Yield : Typically >85% when using optimized coupling protocols.

-

Ester Hydrolysis

The methoxycarbonyl group is cleaved under mild basic conditions to regenerate the free amino group, enabling further functionalization.

-

Reaction Example :

$$ \text{this compound} \xrightarrow{\text{NaOH (aq)}} \text{L-Threonine} + \text{CO}_2 + \text{CH}_3\text{OH} $$-

Conditions : 0.1 M NaOH, 25°C, 2 hours.

-

Efficiency : >95% conversion, confirmed by HPLC.

-

Enzymatic Aldol Reactions

L-Threonine aldolases (LTAs) catalyze the reversible cleavage of this compound into glycine and acetaldehyde derivatives. This retro-aldol activity is exploited for synthesizing β-hydroxy-α-amino acids.

| Parameter | Value | Source |

|---|---|---|

| Catalyst | LTA from E. coli | |

| Optimal pH | 7.5–8.0 | |

| Activation Energy | ~105 kJ/mol (retro-aldol pathway) | |

| Stereoselectivity | Retains L-configuration at Cα |

-

Mechanism : The reaction proceeds via a Schiff-base intermediate between the substrate’s amino group and the enzyme’s pyridoxal-5′-phosphate (PLP) cofactor .

Enolization and Stereoinversion

Under acidic or catalytic conditions, this compound undergoes enolization, leading to stereoinversion at the β-carbon. This process is critical in non-enzymatic racemization studies.

-

Pathway :

Protective Group Removal

The methoxycarbonyl group is selectively cleaved without affecting other functional groups:

| Method | Conditions | Selectivity |

|---|---|---|

| Acidolysis | 20% TFA in DCM, 0°C, 30 min | High |

| Photolysis | UV light (254 nm), 2 hours | Moderate |

-

Note : Acidolysis is preferred for large-scale synthesis due to faster kinetics.

Side-Chain Functionalization

The β-hydroxyl group participates in etherification or esterification reactions:

-

Methylation :

$$ \text{this compound} \xrightarrow{\text{CH}_3\text{I, Ag}_2\text{O}} \text{(Methoxycarbonyl)-O-methyl-L-threonine} $$-

Yield : 78–82% under anhydrous conditions.

-

Eigenschaften

Molekularformel |

C6H11NO5 |

|---|---|

Molekulargewicht |

177.16 g/mol |

IUPAC-Name |

(2S,3R)-3-hydroxy-2-(methoxycarbonylamino)butanoic acid |

InChI |

InChI=1S/C6H11NO5/c1-3(8)4(5(9)10)7-6(11)12-2/h3-4,8H,1-2H3,(H,7,11)(H,9,10)/t3-,4+/m1/s1 |

InChI-Schlüssel |

QEIFWXUIJHFGPI-DMTCNVIQSA-N |

Isomerische SMILES |

C[C@H]([C@@H](C(=O)O)NC(=O)OC)O |

Kanonische SMILES |

CC(C(C(=O)O)NC(=O)OC)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.